2-Morpholinoethyl 2-(alpha,alpha,alpha-trifluoro-m-toluidino)nicotinate monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholinoethyl 2-(alpha,alpha,alpha-trifluoro-m-toluidino)nicotinate monohydrochloride is a chemical compound with the molecular formula C19H21ClF3N3O3. It is known for its unique structure, which includes a morpholinoethyl group, a trifluoromethyl group, and a nicotinate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinoethyl 2-(alpha,alpha,alpha-trifluoro-m-toluidino)nicotinate monohydrochloride typically involves the reaction of 2-(morpholin-4-yl)ethanol with 2-(trifluoromethyl)aniline and nicotinic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-Morpholinoethyl 2-(alpha,alpha,alpha-trifluoro-m-toluidino)nicotinate monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
2-Morpholinoethyl 2-(alpha,alpha,alpha-trifluoro-m-toluidino)nicotinate monohydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Morpholinoethyl 2-(alpha,alpha,alpha-trifluoro-m-toluidino)nicotinate monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Morpholin-4-yl)ethyl 2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylate hydrochloride
- 2-(Morpholin-4-yl)ethyl 2-(trifluoromethyl)aniline
- Nicotinic acid derivatives
Uniqueness
2-Morpholinoethyl 2-(alpha,alpha,alpha-trifluoro-m-toluidino)nicotinate monohydrochloride is unique due to its combination of a morpholinoethyl group, a trifluoromethyl group, and a nicotinate moiety. This unique structure imparts distinctive chemical and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
86827-84-1 |
---|---|
Molekularformel |
C19H21ClF3N3O3 |
Molekulargewicht |
431.8 g/mol |
IUPAC-Name |
2-morpholin-4-ylethyl 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H20F3N3O3.ClH/c20-19(21,22)14-3-1-4-15(13-14)24-17-16(5-2-6-23-17)18(26)28-12-9-25-7-10-27-11-8-25;/h1-6,13H,7-12H2,(H,23,24);1H |
InChI-Schlüssel |
FYBLYUCJZSTSKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCOC(=O)C2=C(N=CC=C2)NC3=CC=CC(=C3)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.